molecular formula C2H2Br2O2 B154833 Dibromoacetic acid CAS No. 10024-50-7

Dibromoacetic acid

Cat. No. B154833
CAS RN: 10024-50-7
M. Wt: 217.84 g/mol
InChI Key: SIEILFNCEFEENQ-UHFFFAOYSA-N
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Description

Dibromoacetic acid (DBA) is a halogenated organic compound that is widely used in various scientific research applications. It is a colorless, crystalline solid with a pungent odor and is soluble in water, ethanol, and ether. DBA is synthesized by the bromination of acetic acid and is commonly used as a reagent in organic synthesis and as a disinfectant in water treatment plants.

Scientific Research Applications

Immunotoxicity and Apoptosis Induction

Dibromoacetic acid (DBA) exhibits significant immunotoxicity, particularly in the thymus and spleen. Studies have shown dose-dependent decreases in thymus weight and increases in spleen weight in mice exposed to DBA. These changes are associated with apoptosis of lymphocytes, suggesting that DBA induces immune-cell apoptosis, potentially through the Fas/FasL pathway (Gao et al., 2008).

Carcinogenicity and Toxicity Studies

Extensive research has been conducted on the toxicology and carcinogenicity of DBA in rats and mice. Exposure to DBA has resulted in the development of various neoplasms, including mononuclear cell leukemia and hepatocellular neoplasms. These findings suggest a clear carcinogenic potential of DBA, particularly at higher exposure concentrations (National Toxicology Program, 2007).

DNA Methylation and Peroxisome Proliferation

DBA is known to cause DNA hypomethylation, glycogen accumulation, and peroxisome proliferation in the liver. Similar to its analogs, DBA induces hypomethylation of specific genes, increases mRNA expression, and causes peroxisome proliferation. These activities suggest a potential for liver carcinogenicity (Tao et al., 2004).

Effects on Reproductive Health

DBA impacts ovarian folliculogenesis and spermatogenesis. Chronic exposure to DBA reduces the population of primordial follicles, indicating a potential impact on reproductive senescence. Additionally, exposure to DBA has been linked to abnormalities in spermatozoa and testis proteins (Bodensteiner et al., 2004).

Neurotoxicity

DBA has demonstrated neurotoxic effects in rats, including neuromuscular toxicity and sensorimotor depression. These effects were evident early in exposure and did not progress with continued exposure. DBA-induced neurotoxicity is characterized by degeneration of spinal cord nerve fibers and other nervous system changes (Moser et al., 2004).

Hepatotoxicity and Oxidative Stress

Exposure to DBA induces hepatotoxicity in mice, characterized by histological changes, increased serum levels of liver enzymes, and accumulation of hepatic glycogen. The mechanism involves oxidative stress and activation of the Toll-like receptor 4 signaling pathway (Gong et al., 2019).

Genetic Toxicology

DBA has shown mutagenic activity in bacterial strains and has been found to induce DNA damage in mammalian cells, suggesting genotoxic potential. These findings highlight the importance of understanding DBA's impact on genetic material (Fang et al., 2001).

properties

IUPAC Name

2,2-dibromoacetic acid
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InChI

InChI=1S/C2H2Br2O2/c3-1(4)2(5)6/h1H,(H,5,6)
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InChI Key

SIEILFNCEFEENQ-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)(Br)Br
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Molecular Formula

C2H2Br2O2
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DSSTOX Substance ID

DTXSID1023815
Record name Dibromoacetic acid
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Molecular Weight

217.84 g/mol
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Physical Description

Hygroscopic solid; [HSDB] White deliquescent solid; [IARC] Beige hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name Dibromoacetic acid
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Boiling Point

232-234 °C (decomposition), BP: 195 °C at 250 mm Hg; 130 °C at 16 mm Hg
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Flash Point

235 °F (113 °C) (closed cup)
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Solubility

Very soluble in ethanol; soluble in diethyl ether, In water, 2.11X10+6 mg/L at 25 °C
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Vapor Pressure

0.02 [mmHg]
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Mechanism of Action

... The ability of dibromoacetic acid (DBA) to cause DNA hypomethylation, glycogen accumulation, and peroxisome proliferation /was examined/ ... Female B6C3F1 mice and male Fischer 344 rats were administered 0, 1,000, and 2,000 mg/L DBA in drinking water. The animals were euthanized after 2, 4, 7, and 28 days of exposure. Dibromoacetic acid caused a dose-dependent and time-dependent decrease of 20% to 46% in the 5-methylcytosine content of DNA. Hypomethylation of the c-myc gene was observed in mice after 7 days of DBA exposure. Methylation of 24 CpG sites in the insulin-like growth factor 2 (IGF-II) gene was reduced from 80.2% +/- 9.2% to 18.8% +/- 12.9% by 2,000 mg/l DBA for 28 days. mRNA expression of the c-myc and IGF-II genes in mouse liver was increased by DBA. A dose-dependent increase in the mRNA expression of the c-myc gene was also observed in rats. In both mice and rats, DBA caused dose-dependent accumulation of glycogen and an increase of peroxisomal lauroyl-CoA oxidase activity. Hence, DBA, like dichloroacetic acid and trichloroacetic acid, induced hypomethylation of DNA and of the c-myc and IGF-II genes, increased mRNA expression of both genes, and caused peroxisome proliferation. Again like DCA, DBA also induced glycogen accumulation. These results indicate that DBA shares biochemical and molecular activities in common with dichloroacetic acid and/or trichloroacetic acid, suggesting that it might also be a liver carcinogen., Haloacetic acids (HAs) are embryotoxic contaminants commonly found in drinking water. The mechanism of HA embryotoxicity ... may be mediated in part by protein kinase C (PKC) inhibition. This study was conducted to evaluate the pathogenesis of HA embryotoxicity, and to compare these data with those from specific (Bis I) and non-specific (staurosporine) inhibitors of PKC. Embryos were incubated for varying times with several HAs, Bis I, staurosporine, or Bis V (a negative control). Cell cycle analysis was performed by flow cytometry following nuclear staining with propidium iodide; apoptosis was evaluated by fluorescence microscopy following LysoTracker staining. At concentrations producing 100% embryotoxicity with no embryolethality, only staurosporine perturbed the cell cycle. However, flow cytometry revealed accumulation of sub-G1 events (an apoptotic indicator) across time with bromochloroacetic acid, dichloroacetic acid, and staurosporine, but not dibromoacetic acid, Bis I, or Bis V. Sub-G1 events were particularly prominent in the head region, and remained at control levels in the heart. LysoTracker staining confirmed a similar pattern of apoptosis in the intact embryo; BCA and DCA produced intense staining in the prosencephalon, with virtually no staining in the heart. These data indicate that while cell-cycle perturbation may not mediate the pathogenesis of HA embryotoxicity, these agents do induce embryonic apoptosis. In addition, the lack of Bis I-induced apoptosis indicates that PKC inhibition is unlikely to be the sole mediator of HA embryotoxicity., The mechanisms associated with the carcinogenic effects of HAAs include those identified for DCA and TCA. It is apparent that more than one mechanism is responsible for the effects of this class and that the importance of these mechanisms to the activity of individual members of the class varies. In part, these differences in mechanism can be related to the differences in tumor phenotypes that are induced. One phenotype seems to be associated with prior characterizations of tumors induced by peroxisome proliferators and is induced by TCA. The second phenotype involves glycogen-poor tumors that stain heavily with antibodies to c-Jun and c-Fos. This phenotype is produced by DCA. These effects are probably produced by selection of lesions with differing defects in cell signalling pathways that control the processes of cell division and cell death., The brominated HAAs are about 10-fold more potent than their chlorinated analogues in their ability to induce point mutations. This does not establish that they are inducing cancer by mutagenic mechanisms in vivo, but this activity will have to be taken into account as data on their carcinogenic activity become more complete., The HAAs vary widely in their ability to induce oxidative stress and to elevate the 8-OH-dG content of nuclear DNA of the liver. This property becomes increasingly apparent with the brominated compounds. It is notable that the brominated analogues are not more potent inducers of hepatic tumors than the corresponding chlorinated HAAs. Therefore, it is doubtful that this mechanism is the most important determinant of this effect.
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Product Name

Dibromoacetic acid

Color/Form

Hygroscopic crystals

CAS RN

631-64-1
Record name Dibromoacetic acid
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Record name Dibromoacetic acid
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Record name Acetic acid, 2,2-dibromo-
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Melting Point

48 °C
Record name DIBROMOACETIC ACID
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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